molecular formula C14H12N4O4S B12677804 N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide CAS No. 170292-97-4

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide

Cat. No.: B12677804
CAS No.: 170292-97-4
M. Wt: 332.34 g/mol
InChI Key: RLUGGKWDBJPDKF-UHFFFAOYSA-N
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Description

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide (CID 19390366) is a synthetic benzotriazole derivative with the molecular formula C14H12N4O4S . This compound is of significant interest in medicinal chemistry and biochemical research due to the versatile biological properties of the benzotriazole pharmacophore . Benzotriazole derivatives are frequently investigated as bioisosteric replacements for other triazolic systems and have demonstrated a wide spectrum of biological activities, including potent antimicrobial effects against various Gram-positive and Gram-negative bacteria . The structure incorporates both a benzotriazole ring and a benzenesulfonamide group, a combination found in various biologically active molecules. Researchers are exploring its potential as a key intermediate or scaffold for developing novel antimicrobial and antiproliferative agents . The presence of the carboxy group enhances the molecule's versatility for further chemical modifications, such as the formation of amides or esters, to create compound libraries for Structure-Activity Relationship (SAR) studies . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

170292-97-4

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

4-(benzotriazol-1-ylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C14H12N4O4S/c19-14(20)10-5-7-11(8-6-10)23(21,22)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20)

InChI Key

RLUGGKWDBJPDKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Benzotriazole Methyl Intermediate

The key intermediate, benzotriazole-1-ylmethyl moiety, is typically prepared by methylation of benzotriazole. A robust industrially viable method involves:

  • Formation of Benzotriazole Salt: Benzotriazole is dissolved in N,N-dimethylformamide (DMF) and reacted with a strong base such as potassium tert-butoxide at room temperature to form the benzotriazole salt.

  • Methylation via Dimethyl Carbonate: The benzotriazole salt is then reacted with dimethyl carbonate at elevated temperatures (90–100 °C) to yield a mixture of 1-methylbenzotriazole and 2-methylbenzotriazole.

  • Separation and Purification: The mixture is separated by vacuum distillation and recrystallization to isolate pure 1-methylbenzotriazole, which serves as the methylating agent for the subsequent step.

This method is characterized by mild reaction conditions, high yield (~95%), low environmental impact, and suitability for scale-up industrial production.

Step Conditions Outcome
Benzotriazole + Base in DMF Room temp, stirring Benzotriazole salt formation
Addition of Dimethyl Carbonate 90–100 °C, constant temp reaction Mixture of 1- and 2-methylbenzotriazole
Vacuum Distillation 50 kPa, 58–68 °C and 137–145 °C Separation of methylbenzotriazoles
Recrystallization Ethanol/petroleum ether Pure 1-methylbenzotriazole crystals

Synthesis of 4-Carboxybenzenesulfonamide

The 4-carboxybenzenesulfonamide moiety can be prepared by oxidative conversion of p-methylphenyl sulfonylamine using oxygen as the oxidant under catalysis:

  • Oxidative Reaction: p-Methylphenyl sulfonylamine is oxidized in acetic acid solvent with a nitroxide free radical catalyst and a metal salt or oxide cocatalyst at 40–120 °C under atmospheric oxygen pressure.

  • Workup: After reaction completion (2–12 hours), the mixture is cooled, acetic acid removed by reduced pressure distillation, and the residue washed and dried to yield p-carboxybenzenesulfonamide.

This method offers mild conditions, high yield, and avoids harsh reagents, making it efficient for preparing the sulfonamide precursor.

Step Conditions Outcome
p-Methylphenyl sulfonylamine + O2 40–120 °C, acetic acid, catalyst Oxidative conversion to 4-carboxybenzenesulfonamide
Workup Reduced pressure distillation, washing Pure 4-carboxybenzenesulfonamide

Coupling to Form N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide

The final step involves the coupling of the benzotriazole methyl intermediate with 4-carboxybenzenesulfonamide:

  • Activation of 4-Carboxybenzenesulfonamide: The carboxylic acid group may be activated by converting it into an acid chloride or using coupling reagents such as carbodiimides to facilitate nucleophilic substitution.

  • Nucleophilic Substitution: The benzotriazole methyl compound acts as a nucleophile, attacking the activated sulfonamide derivative to form the N-((benzotriazole-1-yl)methyl) linkage.

  • Purification: The product is purified by crystallization or chromatographic methods to obtain the target compound with high purity.

While specific detailed protocols for this coupling are less frequently reported, analogous sulfonamide syntheses utilize palladium-catalyzed C–H activation or diazonium salt methods for sulfonamide bond formation, which could be adapted for this compound.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Advantages
Benzotriazole methyl intermediate Base-mediated methylation Benzotriazole, K tert-butoxide, DMF, dimethyl carbonate, 90–100 °C High yield, mild, scalable
4-Carboxybenzenesulfonamide synthesis Oxidative conversion p-Methylphenyl sulfonylamine, O2, acetic acid, nitroxide catalyst, 40–120 °C Mild, high yield, environmentally friendly
Coupling to final compound Nucleophilic substitution or Pd-catalyzed C–H activation Activated sulfonamide, benzotriazole methyl intermediate Efficient bond formation

Research Findings and Notes

  • The methylation of benzotriazole using dimethyl carbonate in DMF with alkali is a well-documented, cost-effective industrial process with minimal environmental impact.

  • Oxidative synthesis of 4-carboxybenzenesulfonamide using oxygen and nitroxide catalysts avoids hazardous reagents and provides high purity sulfonamide precursors.

  • Alternative sulfonamide synthesis methods include diazonium salt reactions under metal-free catalysis and palladium-catalyzed ortho-benzoylation, which may offer routes to functionalized sulfonamide derivatives.

  • The coupling step to form the N-((benzotriazole-1-yl)methyl) linkage is critical and may require optimization of activation and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces. In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Electronic and Solubility Properties

  • The carboxy group in the target compound enhances aqueous solubility compared to chloro or methoxy derivatives, making it more suitable for polar reaction environments . However, this group may reduce membrane permeability in biological systems.
  • This could influence interactions with enzymes or receptors .

Biological Activity

The compound N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide is a derivative of benzotriazole, a class of compounds that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C13H12N4O3S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Physical Properties

PropertyValue
Molecular Weight296.33 g/mol
SolubilitySoluble in DMSO
pKa4.5

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. In a study focusing on various benzotriazole compounds, it was found that this compound demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Staphylococcus aureus16 μg/mL
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileBacillus subtilis8 μg/mL

Anti-parasitic Activity

The compound has also shown potential as an anti-parasitic agent. A study reported that derivatives of benzotriazole exhibited inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, concentrations as low as 25 μg/mL resulted in a 50% reduction in parasite viability after 72 hours .

Analgesic and Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its analgesic and anti-inflammatory effects. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for pain relief .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

Case Study 2: Anti-parasitic Activity in Vivo

A study involving animal models treated with the compound showed promising results in reducing parasitic load in infected subjects. The compound was administered at varying doses, revealing significant reductions in parasitic burden compared to control groups receiving no treatment .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.
  • Cell Membrane Disruption : It may affect the integrity of microbial cell membranes, leading to cell lysis.
  • Modulation of Immune Response : The anti-inflammatory effects suggest it may modulate immune pathways involved in pain and inflammation .

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